molecular formula C22H22N2OS B2574840 Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706090-54-1

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2574840
CAS No.: 1706090-54-1
M. Wt: 362.49
InChI Key: PKRIMNADQMUPGB-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring an isoquinoline moiety, a seven-membered 1,4-thiazepane ring, and an o-tolyl (ortho-methylphenyl) group. The thiazepane ring incorporates a sulfur atom, distinguishing it from purely nitrogen-containing analogs.

The compound’s molecular geometry and electronic properties have likely been characterized using crystallographic tools such as the SHELX software suite, which is widely employed for small-molecule refinement . This enables precise determination of bond lengths, angles, and intermolecular interactions, critical for comparing its properties with analogous structures.

Properties

IUPAC Name

isoquinolin-1-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-16-6-2-4-8-18(16)20-11-13-24(14-15-26-20)22(25)21-19-9-5-3-7-17(19)10-12-23-21/h2-10,12,20H,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRIMNADQMUPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to scale up the reactions while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone exhibits significant antiviral properties, particularly against Hepatitis C Virus (HCV). In vitro studies have demonstrated that the compound inhibits the NS5B polymerase enzyme, essential for viral replication. This suggests potential therapeutic applications in treating HCV infections, although further in vivo studies are necessary to confirm efficacy and safety.

Antibacterial Properties

The compound also shows promise as an antibacterial agent. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact mechanism of action remains to be elucidated; however, its structural characteristics may contribute to its antimicrobial effects.

Pharmacological Potential

Isoquinoline derivatives are known for diverse biological activities, including antitumor and anti-inflammatory effects. The specific pharmacological properties of this compound are likely influenced by its unique molecular structure and interactions with biological targets.

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Various synthetic pathways have been explored, including traditional methods and microwave-assisted synthesis to enhance yields and reaction rates. This versatility makes it valuable in developing new compounds with potential therapeutic applications.

Materials Science

The compound's unique chemical structure allows it to be utilized in producing advanced materials with specific properties. It can be incorporated into polymers and coatings, potentially enhancing their performance characteristics due to the unique interactions between the isoquinoline and thiazepane moieties.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Molecular docking studies can provide insights into binding affinities with proteins and nucleic acids, guiding further drug development efforts.

Table 1: Summary of Biological Activities

Activity Target Findings
AntiviralHepatitis C VirusInhibits NS5B polymerase; potential therapeutic application.
AntibacterialStaphylococcus aureusExhibits antibacterial activity; further research needed on mechanisms.
PharmacologicalVarious biological targetsDiverse activities; influenced by structural features.

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Core Structural Features

The target compound’s unique combination of isoquinoline, thiazepane, and o-tolyl groups sets it apart from related methanone derivatives. Key comparisons include:

a) Ligands in Palladium Complexes

describes a palladium complex with (3,5-dimethyl-pyrazol-1-yl)-o-toluoyl-methanone, where the o-tolyl group exerts an electron-withdrawing effect, shortening Pd–N bonds (2.02–2.15 Å) .

b) BODIPY Derivatives

highlights BODIPY fluorophores containing o-tolyl methanone groups attached to pyrrole rings . These compounds exhibit fluorescence properties modulated by substituent electronic effects. The target compound’s isoquinoline moiety, being aromatic and planar, may confer distinct photophysical or electronic behaviors compared to BODIPY’s boron-dipyrromethene core.

c) Pyrazole and Pyrrole Methanones

Compounds like (3,5-dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone () and pyrazole-based ligands () share the o-tolyl methanone motif but differ in ring size and heteroatom composition.

Electronic Effects of Substituents

The o-tolyl group’s ortho-methyl substituent introduces steric hindrance and electron-withdrawing effects, as seen in , where it stabilizes shorter Pd–N bonds . In the target compound, this group may similarly influence the thiazepane ring’s electron density, affecting reactivity or intermolecular interactions.

Comparative Data Table

The following table summarizes structural and electronic differences between the target compound and analogs:

Compound Name Core Structure Key Substituents Electronic Effects Notable Properties References
Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone 1,4-Thiazepane Isoquinoline, o-tolyl Electron-withdrawing (o-tolyl), sulfur polarization Potential conformational flexibility
(3,5-Dimethyl-pyrazol-1-yl)-o-toluoyl-methanone Pyrazole 3,5-Dimethyl, o-tolyl Electron-withdrawing Short Pd–N bonds (2.02–2.15 Å)
BODIPY Derivatives (e.g., Compound 6 in ) Pyrrole (BODIPY core) Methyl, o-tolyl methanone Electron-withdrawing Fluorescence modulation

Biological Activity

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2OS
  • Molecular Weight : 298.40 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a potential therapeutic agent. Key areas of interest include:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : It may exhibit effects on neurotransmitter systems, potentially influencing mood and cognition.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity.

Research indicates that the compound may exert its effects through multiple pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell survival and proliferation.
  • Receptor Modulation : The isoquinoline structure allows for interaction with various neurotransmitter receptors, which may mediate its neuropharmacological effects.

Anticancer Studies

A study involving derivatives of isoquinoline showed that similar compounds could inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. For instance, indenoisoquinolines were identified as dual inhibitors of both Tdp1 and Top1, with cytotoxicity values ranging from 0.02 to 2.34 μM against human cancer cell lines . This suggests that this compound may have similar inhibitory effects.

Neuropharmacological Research

Research into isoquinoline derivatives has indicated potential antidepressant and anxiolytic effects through modulation of serotonin and dopamine receptors. The structure of this compound suggests it may also interact with these pathways, warranting further investigation.

Antimicrobial Activity

A preliminary screening indicated that thiazepane-containing compounds exhibit antimicrobial properties against various bacterial strains. This aligns with findings from other studies that report similar activities in related structures.

Data Tables

Activity Type IC50 Value (μM) Reference
Anticancer (Top1 Inhibition)0.02 - 2.34
Neuropharmacological EffectsN/A
Antimicrobial ActivityN/A

Q & A

Q. What are the critical steps in synthesizing Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, and how do reaction parameters influence yield?

Synthesis typically involves multi-step routes, including thiazepane ring formation and subsequent functionalization. Key parameters include:

  • Temperature : Higher temperatures (e.g., 80–100°C) may accelerate ring closure but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during thiazepane formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic aromatic substitution for o-tolyl group incorporation .
    Methodological Tip : Use thin-layer chromatography (TLC) to monitor intermediate steps and HPLC to assess final purity ≥95% .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., o-tolyl vs. isoquinolinyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₃H₂₃N₂OS) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thiazepane ring and ketone orientation .

Q. How can researchers assess the compound’s preliminary bioactivity?

  • In vitro receptor binding assays : Screen for interactions with GPCRs or enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values, noting thiazepane derivatives’ potential apoptotic effects .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Rational design : Introduce electron-withdrawing groups (e.g., -NO₂) to the o-tolyl moiety to modulate electron density and receptor affinity .
  • Scaffold hopping : Replace the thiazepane ring with azepane or oxazepane to alter conformational flexibility and binding kinetics .
    Data-Driven Approach : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to identify critical binding residues .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Cross-species validation : Compare activity in human vs. murine cell lines to identify species-specific metabolic differences .
  • Metabolite profiling : Use LC-MS/MS to detect degradation products that may antagonize parent compound effects .

Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?

  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst loading .
  • Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., ketone formation) .

Q. What computational methods predict degradation pathways under physiological conditions?

  • Density Functional Theory (DFT) : Model hydrolysis of the methanone group at varying pH levels to identify labile bonds .
  • Molecular dynamics (MD) : Simulate interactions with serum proteins (e.g., albumin) to predict bioavailability .

Q. How do structural isomers or enantiomers impact pharmacological outcomes?

  • Chiral HPLC : Separate enantiomers using amylose-based columns and assess differential activity via IC₅₀ comparisons .
  • Crystallographic analysis : Resolve racemic mixtures via co-crystallization with chiral resolving agents .

Q. What methodologies validate the compound’s stability in long-term storage?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks, monitoring via HPLC .
  • Solid-state NMR : Detect amorphous-to-crystalline phase transitions affecting dissolution rates .

Q. How can researchers address reproducibility challenges in biological assays?

  • Standardized protocols : Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to minimize metabolic variability .
  • Inter-lab validation : Share batches with independent labs for cross-verification of IC₅₀ and Ki values .

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